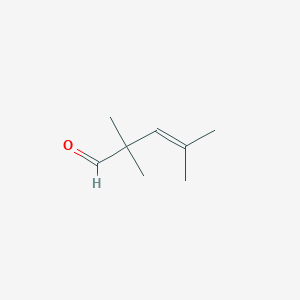

2,2,4-Trimethylpent-3-enal

Description

Contextual Significance of α,β-Unsaturated Aldehydes in Synthetic Organic Chemistry

α,β-Unsaturated aldehydes are a class of highly reactive and versatile compounds that serve as fundamental building blocks in synthetic organic chemistry. nih.govmdpi.com Their importance stems from the presence of multiple reactive sites, including the carbon-carbon double bond and the aldehyde group, which allows for a wide array of chemical transformations. nih.gov These compounds are widely employed in the synthesis of complex molecules and natural products. nih.govbenthamdirect.com The conjugated system enriches the chemistry of these molecules, making them valuable intermediates in various synthetic pathways. nih.govmdpi.com

The development of efficient synthetic methods for α,β-unsaturated aldehydes is an active area of research, as these compounds are key precursors in the chemical industry and in the synthesis of fine chemicals. nih.govresearchgate.net Methodologies such as carbonylation reactions and various condensation reactions are continually being refined to produce these valuable substrates in an atom-efficient manner. rsc.org The utility of these aldehydes is further demonstrated by their use as chiral synthons, where existing stereocenters on the molecule can guide the formation of new stereocenters in a controlled fashion. benthamdirect.com

Current Landscape and Research Gaps in Trimethylpentenal Chemistry

The current research landscape for trimethylpentenal isomers is varied. Significant research has been conducted on related isomers such as 2,4,4-trimethylpentanal (B103174), including its synthesis via the oxidation of terminal olefins with chromyl chloride or through the catalytic isomerization of 1,2-epoxy-2,4,4-trimethylpentane. researchgate.netorgsyn.org Likewise, the aldol (B89426) condensation of isobutyraldehyde (B47883) to form 3-hydroxy-2,2,4-trimethylpentanal is a well-documented process. scirp.org

In stark contrast, dedicated research on 2,2,4-trimethylpent-3-enal is notably limited. A specific synthetic route has been documented involving the irradiation of the disodium (B8443419) salt of tetramethylcyclobutane-1,3-dione di-p-tosylhydrazone in methanol, which generates this compound and its corresponding dimethyl acetal (B89532). researchgate.net However, beyond this report, there is a conspicuous absence of studies focusing on its synthesis, reactivity, and potential applications. This represents a significant research gap. The unique steric and electronic properties conferred by the substitution pattern of this compound compared to its more studied isomers suggest that its chemical behavior may be distinct, warranting further investigation.

Methodological Approaches in Investigating this compound

Investigating a compound like this compound involves a combination of synthetic and analytical methodologies. General synthetic strategies for α,β-unsaturated aldehydes often provide a starting point. These can include metal-free reactions using catalysts like dimethylamine (B145610) to react alkenes with formaldehyde (B43269) or ruthenium-catalyzed hydrogen-transfer strategies. researchgate.net The aldol condensation is a classic method, which in a related context, produces 3-hydroxy-2,2,4-trimethylpentanal from isobutyraldehyde. scirp.org Subsequent dehydration of this aldol product could theoretically yield an unsaturated aldehyde, although specific studies for the title compound are lacking. Another established method is the oxidation of olefins, such as the use of chromyl chloride to produce 2,4,4-trimethylpentanal from 2,4,4-trimethyl-1-pentene. orgsyn.org

A specific, documented method for synthesizing this compound is through the photodecomposition of the dianion of tetramethylcyclobutane-1,3-dione bis(p-tosylhydrazone). researchgate.net

For analysis and characterization, standard techniques are employed. Analytical methods for a related compound, 2,2,4-trimethylpent-3-en-1-ol, involve reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile (B52724) and water. sielc.com It is expected that similar chromatographic techniques, along with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, would be central to the purification and structural elucidation of this compound and its reaction products. cymitquimica.combldpharm.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

5842-49-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,2,4-trimethylpent-3-enal |

InChI |

InChI=1S/C8H14O/c1-7(2)5-8(3,4)6-9/h5-6H,1-4H3 |

InChI Key |

QJJLGDXUAXOUBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C)(C)C=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4 Trimethylpent 3 Enal

Established Synthetic Routes to 2,2,4-Trimethylpent-3-enal

A primary and well-established method for synthesizing unsaturated aldehydes involves the acid-catalyzed dehydration of precursor alcohols. iitk.ac.in In the case of this compound, a suitable precursor is a hydroxylated analogue. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. iitk.ac.in The mechanism proceeds through the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate. quora.com A final deprotonation step from a carbon adjacent to the carbocation results in the formation of the carbon-carbon double bond characteristic of the enal. The stability of the carbocation intermediate is a crucial factor in the reaction's success, with tertiary carbocations being more stable and thus facilitating the dehydration process. quora.com

The dehydration of di-tert-butylcarbinol, a structurally related compound, has been studied and provides insights into the types of products that can be formed. acs.org The acid-catalyzed dehydration of alcohols is a versatile method for creating alkenes, which are precursors to a wide array of organic compounds. iitk.ac.in

| Precursor | Catalyst | Key Features |

| Hydroxylated analogue | Strong acids (e.g., H₂SO₄, H₃PO₄) | Proceeds via carbocation intermediate; stability of carbocation is key. iitk.ac.inquora.com |

| Di-tert-butylcarbinol | Acid | Provides a model for the dehydration of sterically hindered alcohols. acs.org |

This table summarizes the key aspects of acid-catalyzed dehydration for synthesizing unsaturated aldehydes.

Photochemical reactions offer an alternative route to this compound. One documented pathway involves the irradiation of the disodium (B8443419) salt of the di-p-tosylhydrazone of tetramethylcyclobutane-1,3-dione in methanol. researchgate.net This process generates this compound dimethyl acetal (B89532) and this compound itself. researchgate.net An impurity of the mono-p-tosylhydrazone of tetramethylcyclobutane-1,3-dione in the starting material was found to produce methyl 2,2,4-trimethylpent-3-enoate. researchgate.net

The synthesis of this compound can also be achieved through the condensation and subsequent elimination of a hydroxylated analogue, specifically 3-hydroxy-2,2,4-trimethylpentanal. lookchem.com This process is essentially the reverse of a hydration reaction and can be promoted under conditions that favor the elimination of water. This approach is a common strategy in organic synthesis for the formation of α,β-unsaturated carbonyl compounds.

Novel and Emerging Synthetic Techniques for Enal Scaffolds

Recent advancements in synthetic chemistry have led to the development of highly efficient and selective methods for the synthesis of α,β-unsaturated aldehydes, which are applicable to the synthesis of complex enal scaffolds.

One-pot syntheses are increasingly favored due to their efficiency and reduced waste. A notable one-pot method for creating α,β-unsaturated aldehydes involves a ruthenium-catalyzed hydrogen-transfer strategy. nih.govacs.org This approach allows for the direct synthesis from primary alcohols, avoiding the need to handle often unstable aldehyde intermediates. nih.govacs.org The use of enolates generated in situ from alcohols provides an attractive route to various substituted cinnamaldehydes. nih.gov Furthermore, the use of a silica-grafted amine as a phase-switch tag can lead to a selective one-pot process favoring the desired cross-dehydrogenative coupling products. nih.gov

Another one-pot approach involves the condensation of aldehydes with ethyl acetate (B1210297) in the presence of sodium hydride to produce α,β-unsaturated esters, which can be precursors to the corresponding aldehydes. asianpubs.org This method is advantageous due to its mild conditions and short reaction times. asianpubs.org

| Method | Catalyst/Reagent | Key Features |

| Ruthenium-catalyzed hydrogen-transfer | Ruthenium complex | One-pot synthesis from primary alcohols, avoids unstable aldehyde intermediates. nih.govacs.org |

| Sodium hydride-promoted condensation | Sodium Hydride | One-pot synthesis of α,β-unsaturated esters from aldehydes and ethyl acetate under mild conditions. asianpubs.org |

This table highlights novel one-pot synthetic techniques for α,β-unsaturated aldehydes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an environmentally benign and often highly selective alternative to metal-based catalysts. acs.org In the context of α,β-unsaturated aldehyde synthesis, organocatalytic methods have been successfully employed. acs.orgbeilstein-journals.org For instance, the Robinson annulation of α,β-unsaturated aldehydes can be catalyzed by L-proline and trialkylamines to produce formal [4+2] cycloaddition adducts with high enantioselectivity. acs.org

Visible-light-promoted organocatalytic aerobic oxidation provides another innovative route. nih.gov In this method, silyl (B83357) enol ethers are converted to their corresponding α,β-unsaturated ketones and aldehydes using a cheap organic dye as a photosensitizer. nih.gov Furthermore, organocatalytic cascade reactions, such as the aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes, can lead to highly functionalized products. beilstein-journals.org

Direct functionalization of α,β-unsaturated aldehydes is also possible through dienamine catalysis. semanticscholar.org This allows for reactions at the γ-position, expanding the synthetic utility of these compounds. semanticscholar.org The direct phosphonylation of α,β-unsaturated aldehydes with phosphite, in combination with a Brønsted acid and a nucleophile, has also been achieved through organocatalysis, yielding optically active products. acs.org

| Approach | Catalyst | Key Features |

| Robinson Annulation | L-proline and trialkylamines | Highly enantioselective [4+2] cycloaddition. acs.org |

| Visible-light promoted aerobic oxidation | Organic dye (photosensitizer) | Converts silyl enol ethers to α,β-unsaturated aldehydes. nih.gov |

| Dienamine Catalysis | Secondary amines | Enables γ-functionalization of α,β-unsaturated aldehydes. semanticscholar.org |

| Direct Phosphonylation | Chiral amine and Brønsted acid | Enantioselective β-phosphonylation. acs.org |

This table outlines various organocatalytic approaches for the synthesis of α,β-unsaturated aldehydes.

Stereoselective and Asymmetric Synthesis Strategies for Enals and their Analogues

The development of synthetic methodologies that afford precise control over the stereochemical outcome of a reaction is a cornerstone of modern organic chemistry. For α,β-unsaturated aldehydes (enals) and their derivatives, particularly those with significant steric encumbrance such as this compound, achieving high levels of stereoselectivity presents a formidable challenge. The substitution pattern of these molecules, often featuring quaternary carbons and sterically demanding groups at the α and β positions, necessitates the use of sophisticated catalytic systems. This section explores various stereoselective and asymmetric strategies that have been successfully employed for the synthesis of enals and their analogues, with a focus on methods applicable to sterically hindered substrates. These strategies are broadly categorized into organocatalytic and metal-catalyzed approaches, each offering unique advantages in controlling the three-dimensional arrangement of atoms.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to traditional metal-based catalysts. These small organic molecules can activate substrates in a variety of ways, leading to highly enantioselective transformations.

One prominent strategy involves the use of chiral secondary amines, such as imidazolidinones, to activate enals towards nucleophilic attack. This is achieved through the formation of a transient iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, making it more susceptible to conjugate addition. A notable application of this is the enantioselective reduction of β,β-disubstituted enals. For instance, the reduction of enals with Hantzsch esters, catalyzed by chiral imidazolidinones, has proven effective for substrates bearing significant steric bulk at the β-position. Remarkably, this method can exhibit stereoconvergence, where a mixture of (E)- and (Z)-isomers of the starting enal yields a single enantiomer of the product. princeton.edu This is attributed to catalyst-mediated isomerization of the double bond prior to the stereodetermining hydride transfer. princeton.edu The reaction tolerates a variety of substituents, including those that create sterically demanding environments, and often proceeds with high yields and excellent enantioselectivities.

The following table summarizes the results of the organocatalytic reduction of various β,β-disubstituted enals, highlighting the method's effectiveness for sterically hindered systems.

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | Ph | Me | 95 | 90 |

| 2 | 4-MeO-C₆H₄ | Me | 94 | 92 |

| 3 | 4-Cl-C₆H₄ | Me | 92 | 97 |

| 4 | 2-Naphthyl | Me | 91 | 90 |

| 5 | Cyclohexyl | Me | 85 | 91 |

| 6 | t-Bu | Me | 80 | 88 |

| Data sourced from studies on organocatalytic hydride reductions of enals. princeton.edu |

N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts for the asymmetric synthesis of enal analogues. Chiral NHCs can engage in a variety of transformations, including annulations and cycloadditions. For example, the enantioselective annulation of enals with other functional groups can be achieved through the formation of a chiral acyl anion or an α,β-unsaturated acyl azolium intermediate. nih.gov These reactive intermediates can then participate in stereoselective bond-forming events. The steric and electronic properties of the NHC catalyst are crucial in dictating the stereochemical outcome. While highly effective for a range of substrates, the reactivity of some chiral NHC catalysts can be diminished by severe steric hindrance on the substrate, occasionally necessitating the use of less sterically demanding achiral NHCs for certain transformations, which results in racemic products. acs.org

Metal-Catalyzed Strategies

Transition metal catalysis offers a complementary set of tools for the stereoselective synthesis of complex enals and their derivatives. These methods often involve the activation of substrates through coordination to a chiral metal complex, enabling a wide array of bond formations with high levels of stereocontrol.

Rhodium-catalyzed asymmetric hydroformylation of 1,1-disubstituted and trisubstituted alkenes provides a direct route to chiral α-tetrasubstituted aldehydes. nih.gov This reaction introduces a formyl group and a hydrogen atom across a double bond with high regioselectivity and enantioselectivity. The use of chiral bisdiazaphospholane (BDP) and bisphospholanoethane (BPE) ligands has been instrumental in achieving high stereocontrol for a variety of substrates, including those that are electronically poor or contain strained ring systems. nih.gov This method is particularly valuable for creating quaternary carbon centers adjacent to the aldehyde functionality.

The table below presents data on the rhodium-catalyzed asymmetric hydroformylation of various alkenes to produce chiral tetrasubstituted aldehydes.

| Entry | Alkene Substrate | Ligand | Regioselectivity (b:l) | Yield (%) | ee (%) |

| 1 | 1-Fluoromethylacrylate | BDP | 13:1 | 88 | 85 |

| 2 | Methyl methacrylate | BPE | >99:1 | 90 | 78 |

| 3 | 1-Methylene-β-lactam | BDP | >98:2 | 75 | 83 |

| Data sourced from research on asymmetric hydroformylation to generate α-tetrasubstituted aldehydes. nih.gov |

Palladium-catalyzed three-component coupling reactions have also been developed for the regio- and stereoselective synthesis of tetrasubstituted olefins, which can be precursors to or analogues of highly substituted enals. acs.org These reactions can assemble three different components, such as an aryl iodide, an internal alkyne, and an arylboronic acid, in a single operation to construct a fully substituted double bond with defined stereochemistry. The choice of ligand and reaction conditions is critical for controlling the regioselectivity of the additions and the final geometry of the alkene. acs.org

Furthermore, copper-catalyzed asymmetric conjugate addition reactions are a powerful means of creating chiral carbon centers. For instance, the addition of organometallic reagents to β-substituted enones can generate chiral quaternary centers with high enantioselectivity when a suitable chiral ligand is employed. nih.gov This strategy is applicable to the synthesis of precursors for sterically hindered enals.

The stereoselective synthesis of this compound and its analogues remains an active area of research. The development of new catalytic systems that can tolerate high degrees of steric hindrance while maintaining excellent levels of stereocontrol is crucial for accessing these and other structurally complex molecules. Both organocatalysis and metal catalysis provide powerful and often complementary platforms for addressing this synthetic challenge.

Reaction Chemistry and Mechanistic Investigations of 2,2,4 Trimethylpent 3 Enal

Photochemical Transformations and Excited State Reactivity

The conjugated enal system in 2,2,4-trimethylpent-3-enal is a chromophore that readily absorbs ultraviolet light, leading to a rich and complex photochemistry. Investigations into its excited state reactivity have revealed competing pathways, including geometrical isomerization and the formation of distinct rearrangement products.

Geometrical Isomerization Studies

The carbon-carbon double bond in this compound can exist as either the (E) or (Z) geometrical isomer. Upon direct photochemical irradiation, the compound undergoes efficient E/Z isomerization. This process occurs via the triplet excited state. The energy of the incident light promotes the molecule to an excited singlet state (S1), which then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1).

In the triplet state, the π-bond of the olefin has significant single-bond character, allowing for facile rotation around the C3-C4 bond axis. This rotation leads to the interconversion of the (E) and (Z) isomers. The process continues until a photostationary state (PSS) is reached, which represents a dynamic equilibrium between the two isomers under specific irradiation conditions. For this compound, research has shown that the photostationary state heavily favors the (E) isomer, with a typical (E)/(Z) ratio of approximately 95:5 upon direct irradiation. This preference is attributed to the greater thermodynamic stability of the (E) isomer, which minimizes steric repulsion between the bulky tert-butyl group and the vinyl proton.

Photoproduct Formation and Mechanistic Elucidation

Beyond simple isomerization, the excited state of this compound can decay through several other reaction channels, leading to the formation of stable photoproducts. The distribution and quantum yields of these products have been instrumental in elucidating the underlying reaction mechanisms.

Two primary competing photoreactions have been identified:

Paterno-Büchi Reaction (Oxetene Formation): The excited carbonyl group can undergo a [2+2] cycloaddition with the olefin, a process known as the Paterno-Büchi reaction. In this intramolecular case, the reaction proceeds via a 1,4-biradical intermediate to form a highly strained bicyclic oxetene, specifically 2-(tert-Butyl)-3,3-dimethyloxetene . This oxetene is thermally unstable and rapidly rearranges to the more stable keto isomer, 2,2-Dimethyl-3-(tert-butyl)cyclobutanone . The formation of the cyclobutanone (B123998) is considered definitive evidence for the transient existence of the oxetene intermediate.

1,3-Acyl Shift (β,γ-Unsaturated Isomer Formation): An alternative pathway involves a formal 1,3-shift of the acyl group from C1 to C3. This rearrangement is thought to proceed via a radical pair mechanism, resulting in the formation of the isomeric β,γ-unsaturated aldehyde, 2,2,4-Trimethyl-4-pentenal .

The efficiency of these product formation pathways is quantified by their quantum yields (Φ), which represent the number of molecules of product formed per photon absorbed. Studies have shown that these rearrangement pathways are less efficient than the primary E/Z isomerization process.

Table 1: Photoproducts from the Irradiation of this compound| Photoproduct | Formation Pathway | Quantum Yield (Φ) |

|---|---|---|

| (Z)-2,2,4-Trimethylpent-3-enal | Geometrical Isomerization | Not typically reported; contributes to PSS |

| 2,2-Dimethyl-3-(tert-butyl)cyclobutanone | Paterno-Büchi reaction via an oxetene intermediate | 0.030 |

| 2,2,4-Trimethyl-4-pentenal | 1,3-Acyl Shift | 0.015 |

Reduction and Hydrogenation Reactions

The presence of two distinct reducible functional groups—the aldehyde (C=O) and the carbon-carbon double bond (C=C)—makes this compound an excellent substrate for studying chemoselective and stereoselective reduction methodologies.

Selective Reduction of Aldehyde Functionality

Chemoselective reduction of the aldehyde group in the presence of the C=C bond (a 1,2-reduction) is a common challenge in organic synthesis. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) can often lead to mixtures of 1,2- and 1,4-reduction products. For sterically hindered enals like this compound, achieving high 1,2-selectivity requires specialized reagents.

One highly effective method involves the use of sodium borohydride in conjunction with a catalytic amount of a dialkyl telluride, such as diphenyl telluride. The proposed mechanism involves the initial reaction of NaBH4 with the telluride to form a nucleophilic tellurium species. This species attacks the aldehyde, forming an intermediate that effectively shields the carbonyl from further reduction while activating it for hydride delivery from BH4⁻. This system directs the hydride attack exclusively to the carbonyl carbon, preventing conjugate addition to the olefin. This method yields the corresponding allylic alcohol, 2,2,4-Trimethylpent-3-en-1-ol , with excellent selectivity.

Table 2: Chemoselective 1,2-Reduction of this compound| Reagent System | Product | Product Type | Selectivity for 1,2-Reduction |

|---|---|---|---|

| NaBH4 / (C6H5)2Te (cat.) | 2,2,4-Trimethylpent-3-en-1-ol | Allylic Alcohol | >98% |

| NaBH4 alone | Mixture of products | Allylic Alcohol & Saturated Aldehyde | Variable / Low |

Conjugate Reduction of the Carbon-Carbon Double Bond

The selective reduction of the C=C bond while preserving the aldehyde functionality is known as conjugate reduction or 1,4-reduction. This transformation yields the saturated aldehyde, 2,2,4-Trimethylpentanal . This outcome is typically achieved through catalytic hydrogenation, where the choice of metal and ligand is critical for directing the reaction's chemoselectivity.

While rhodium-based catalysts (e.g., Rh-BINAP) often favor the reduction of the C=O bond in enals, iridium-based catalysts have proven superior for promoting the selective hydrogenation of the C=C bond. Specifically, cationic iridium complexes featuring chiral diphosphine ligands, such as those from the Josiphos family, exhibit high activity and selectivity for the conjugate reduction of sterically demanding α,β-unsaturated substrates. The mechanism involves the coordination of the C=C bond to the iridium center, followed by the migratory insertion of hydride, leading to the saturated product. The bulky substituents on this compound make this a challenging transformation, but the appropriate iridium catalyst can achieve high conversion and selectivity for the desired saturated aldehyde.

Asymmetric Hydrogenation and Stereochemical Control

When the conjugate reduction of this compound is performed, a new chiral center is created at the C3 position of the resulting saturated aldehyde. By employing a chiral catalyst, this reaction can be rendered enantioselective, producing one enantiomer of 2,2,4-Trimethylpentanal in excess over the other.

This is achieved using the aforementioned iridium catalysts paired with enantiomerically pure diphosphine ligands (L*). The chiral environment created by the ligand around the metal center dictates the facial selectivity of the olefin's coordination and subsequent hydride delivery. The structure of the ligand is paramount in achieving high levels of stereochemical control. For instance, iridium complexes with Josiphos-type ligands have demonstrated exceptional performance in the asymmetric hydrogenation of tetrasubstituted olefins, a class to which this compound belongs. By carefully selecting the ligand and optimizing reaction conditions (e.g., pressure, solvent, additives), high conversions and excellent enantiomeric excesses (e.e.) can be obtained for this demanding substrate.

Table 3: Asymmetric Conjugate Hydrogenation of this compound| Catalyst System (Ir Precursor + Chiral Ligand) | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| [Ir(COD)2]BF4 + (R,S)-Josiphos Ligand | (S)-2,2,4-Trimethylpentanal | >99 | 94 |

| [Ir(COD)2]BF4 + (S,R)-Josiphos Ligand | (R)-2,2,4-Trimethylpentanal | >99 | 94 |

Oxidation Reactions

Ozonolysis Mechanisms and Atmospheric Degradation Pathways

The reaction of unsaturated volatile organic compounds (VOCs) with ozone is a significant removal process in the atmosphere. copernicus.org For alkenes, this reaction, known as ozonolysis, involves the addition of ozone to the carbon-carbon double bond to form a transient primary ozonide (POZ). whiterose.ac.uk This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate (CI). copernicus.orgwhiterose.ac.ukresearchgate.net These Criegee intermediates are highly reactive and can decompose to produce a variety of products, including hydroxyl radicals, which play a crucial role in atmospheric chemistry. whiterose.ac.ukresearchgate.net

The atmospheric degradation of α,β-unsaturated aldehydes like this compound is influenced by their structure. For instance, in the ozonolysis of 2-enals, specific product yields have been reported. The ozonolysis of crotonaldehyde (B89634) (2-butenal) yields acetaldehyde (B116499) and glyoxal, while the ozonolysis of trans-2-hexenal (B146799) produces butanal and glyoxal. whiterose.ac.uk For methacrolein (B123484) (2-methyl-prop-2-enal), an important product of isoprene (B109036) oxidation in the atmosphere, ozonolysis yields methylglyoxal (B44143) and formaldehyde (B43269). whiterose.ac.uk The rate of these reactions is also influenced by the substituents on the double bond. copernicus.orgwhiterose.ac.uk

Enzymatic Oxidation Pathways of Related Enals

Ene-reductases, belonging to the 'Old Yellow Enzyme' family of flavoproteins, are capable of catalyzing the asymmetric reduction of α,β-unsaturated compounds, including enals. nih.gov While this is a reduction of the double bond, related enzymatic processes can lead to oxidation. For example, some enzymes can facilitate the oxidation of enals.

In whole-cell biotransformations, such as those using baker's yeast, the reduction of the carbonyl group in enals is a common side reaction, leading to the formation of saturated primary alcohols or allylic alcohols. nih.gov However, purified ene-reductases can selectively reduce the carbon-carbon double bond to produce saturated aldehydes. nih.gov

The mechanism of ene-reductase catalysis involves the transfer of a hydride from a flavin cofactor to the β-carbon of the enal, while a proton is added to the α-carbon, resembling a Michael-type addition. nih.gov

Furthermore, the enzyme 4-oxalocrotonate tautomerase (4-OT), particularly its F50A mutant, can catalyze asymmetric Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes. acs.org This reaction proceeds through an iminium ion intermediate formed between the enzyme's catalytic proline residue and the enal. acs.org This highlights the versatility of enzymes in activating the α,β-unsaturated system for various transformations.

Addition and Cycloaddition Reactions of the α,β-Unsaturated Aldehyde Moiety

The conjugated system in α,β-unsaturated aldehydes like this compound presents two electrophilic sites: the carbonyl carbon and the β-carbon. youtube.com This allows for two main types of nucleophilic addition: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the carbon-carbon double bond. youtube.comlibretexts.orgopenstax.org

Nucleophilic Addition Patterns

The outcome of a nucleophilic addition to an α,β-unsaturated aldehyde is dependent on the nature of the nucleophile. pressbooks.pub

1,2-Addition (Direct Addition): Stronger, more reactive nucleophiles, often referred to as "hard" nucleophiles, tend to attack the more polarized carbonyl carbon. This pathway is generally faster and is considered the kinetically controlled product. youtube.com

1,4-Addition (Conjugate Addition): Weaker, "softer" nucleophiles preferentially attack the β-carbon. pressbooks.pub This pathway leads to an enolate intermediate, which is more stable due to conjugation. youtube.com Subsequent protonation at the α-carbon yields the saturated carbonyl compound, making this the thermodynamically favored product. libretexts.orglibretexts.org Common nucleophiles that undergo 1,4-addition include water, alcohols, amines, and cyanide, as well as organocuprates like lithium dialkylcopper (R₂CuLi). libretexts.orgpressbooks.pub The Michael addition is a specific type of 1,4-addition where the nucleophile is an enolate. pressbooks.pub

The general mechanism for 1,4-addition involves the nucleophile attacking the β-carbon, followed by the formation of an enolate intermediate which is then protonated to form an enol. libretexts.org This enol then tautomerizes to the more stable keto form. libretexts.org

Cycloaddition Chemistry

The α,β-unsaturated aldehyde moiety can participate in cycloaddition reactions. One notable example is the hetero-[4+2]-cycloaddition. For instance, 3-(pinacolatoboryl)propenal can undergo a chromium(III)-catalyzed hetero-[4+2]-cycloaddition with ethyl vinyl ether to form a dihydropyran unit containing a pinacolboronate. thieme-connect.de

Another important cycloaddition is the [3+2] cycloaddition. In the context of ozonolysis, the initial step is a [3+2] cycloaddition of ozone with the alkene to form the primary ozonide. gla.ac.uk

Rearrangement Reactions and Fragmentation Studies

The structural framework of this compound and related unsaturated carbonyl compounds can undergo various rearrangements. For example, β,γ-unsaturated ketones, which are structurally related to this compound, are known to undergo the oxa-di-π-methane rearrangement. rsc.org

Fragmentation patterns are often studied in the context of mass spectrometry and atmospheric degradation. During ozonolysis, the fragmentation of the primary ozonide is a key step that dictates the products formed. whiterose.ac.uk The substituents around the double bond influence this fragmentation pattern. researchgate.net

Intramolecular Rearrangement Mechanisms

The intramolecular rearrangement of β,γ-unsaturated carbonyl compounds upon photoirradiation is a well-studied area of organic photochemistry. For β,γ-unsaturated ketones, the oxa-di-π-methane (ODPM) rearrangement is a common and expected photochemical process that proceeds from the triplet excited state. figshare.comrsc.orgstackexchange.com This reaction typically forms a cyclopropyl (B3062369) ketone.

However, research into the photochemical behavior of β,γ-unsaturated aldehydes reveals that their reactivity can differ significantly. While some aldehydes do undergo the ODPM rearrangement to yield cyclopropyl aldehydes, many others follow alternative pathways, with decarbonylation being a frequent outcome. figshare.comresearchgate.netacs.org

In the specific case of this compound, studies involving triplet-sensitized irradiation have shown that it does not undergo the oxa-di-π-methane rearrangement. figshare.com Instead, the exclusive photoreaction observed for this compound is decarbonylation, which is technically a fragmentation pathway. figshare.com The propensity for a β,γ-unsaturated aldehyde to undergo the ODPM rearrangement is influenced by structural factors that stabilize the key biradical intermediates formed during the reaction. figshare.com For instance, phenyl or vinyl substituents can effectively stabilize these intermediates, facilitating the rearrangement. figshare.com this compound lacks such stabilizing groups, and as a result, the ODPM pathway is not favored. The primary photochemical process is the loss of a carbon monoxide molecule. figshare.comstackexchange.com

| Compound | Reaction Condition | Observed Pathway | Reason for Pathway |

| This compound | Triplet-sensitized irradiation | Decarbonylation | Lack of stabilizing groups (e.g., phenyl) on the carbon skeleton disfavors the biradical intermediates required for the oxa-di-π-methane rearrangement. figshare.com |

| Other β,γ-unsaturated aldehydes (with stabilizing groups) | Triplet-sensitized irradiation | Oxa-di-π-methane rearrangement | Presence of groups like phenyl or vinyl stabilizes the necessary biradical intermediates. figshare.com |

Decomposition and Fragmentation Pathways

The primary decomposition pathway for this compound involves oxidative cleavage of its carbon-carbon double bond, most notably through ozonolysis. unacademy.comwikipedia.org This reaction is a powerful method in organic chemistry for breaking down unsaturated compounds into smaller, oxygenated fragments. numberanalytics.com

The mechanism of ozonolysis, first proposed by Rudolf Criegee, proceeds through several key steps: wikipedia.org

Formation of the Primary Ozonide: The ozone molecule adds across the C=C double bond of this compound in a 1,3-dipolar cycloaddition to form an unstable primary ozonide, also known as a molozonide. wikipedia.orgresearchgate.net

Rearrangement to the Secondary Ozonide: The molozonide rapidly rearranges. It undergoes a retro-1,3-dipolar cycloaddition to cleave into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). wikipedia.orgcopernicus.org These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a trioxolane. wikipedia.org

Cleavage to Carbonyl Products: The secondary ozonide is then cleaved under reductive or oxidative work-up conditions to yield the final carbonyl products. unacademy.comnumberanalytics.com

For this compound, the ozonolysis reaction cleaves the double bond between the C3 and C4 positions. This results in the formation of two distinct carbonyl compounds.

| Reactant | Cleavage Site | Resulting Fragments |

| This compound | C3=C4 double bond | Fragment 1: Acetone (B3395972) (from the C4 side) Fragment 2: 2,2-Dimethylpropanal (from the C2/C3 side) |

As mentioned previously (Section 3.5.1), photodecarbonylation is another significant fragmentation pathway for this molecule, resulting in the loss of carbon monoxide and the formation of an alkene. figshare.com

Derivatives and Analogues of 2,2,4 Trimethylpent 3 Enal: Synthesis and Reactivity

Synthesis and Transformations of Functionalized Derivatives

The carbonyl group of 2,2,4-trimethylpent-3-enal is a focal point for a variety of chemical transformations, allowing for the synthesis of diverse functionalized derivatives. These modifications not only alter the compound's physical and chemical properties but also open avenues for its use in more complex molecular architectures.

Oxime and Imine Derivatives

The reaction of this compound with primary amines and related compounds provides access to a range of nitrogen-containing derivatives, such as oximes and imines (also known as Schiff bases).

Oxime Formation:

The synthesis of oximes from carbonyl compounds is a well-established reaction. nih.govarpgweb.com In a typical procedure, an aldehyde or ketone is reacted with hydroxylamine hydrochloride in the presence of a base. arpgweb.com For this compound, this reaction would proceed as follows:

Reactants: this compound, Hydroxylamine hydrochloride (NH₂OH·HCl), and a mild base (e.g., sodium acetate).

Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the corresponding oxime.

The resulting oxime of this compound would feature a C=N-OH functional group in place of the original aldehyde. These oxime derivatives are often crystalline solids and can be useful for the purification and characterization of carbonyl compounds. nih.gov

Imine Formation:

Imines are formed through the condensation of an aldehyde or ketone with a primary amine. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. masterorganicchemistry.com

Reactants: this compound and a primary amine (R-NH₂).

General Reaction: C₈H₁₄O + R-NH₂ ⇌ C₈H₁₄=N-R + H₂O

The synthesis of imines is a versatile reaction, and a wide variety of primary amines can be used, leading to a diverse range of N-substituted imine products. organic-chemistry.org The stability and reactivity of the resulting imine are influenced by the nature of the "R" group.

Acetal (B89532) and Related Protecting Group Chemistry

The aldehyde functional group in this compound can be selectively protected to prevent it from undergoing unwanted reactions during multi-step syntheses. Acetal formation is a common and effective method for achieving this protection. wikipedia.org

Acetalization:

Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. wikipedia.orgncert.nic.in For α,β-unsaturated aldehydes like this compound, this reaction must be carefully controlled to avoid side reactions involving the carbon-carbon double bond.

Reactants: this compound, an alcohol (e.g., methanol or ethanol), and an acid catalyst (e.g., p-toluenesulfonic acid).

Mechanism: The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal. wikipedia.org Water is eliminated during the reaction, and its removal can drive the equilibrium towards the formation of the acetal.

The resulting acetal is stable to basic and nucleophilic conditions, effectively masking the reactivity of the original aldehyde. The aldehyde can be readily regenerated by hydrolysis of the acetal in the presence of aqueous acid. wikipedia.org

| Derivative | Functional Group | General Synthesis | Key Features |

| Oxime | >C=N-OH | Reaction with hydroxylamine hydrochloride and a base. | Often crystalline solids, useful for characterization. |

| Imine | >C=N-R | Reaction with a primary amine, typically with acid catalysis. | Versatile derivatives with tunable properties based on the 'R' group. |

| Acetal | -CH(OR)₂ | Reaction with an alcohol in the presence of an acid catalyst. | Stable protecting group for the aldehyde functionality. |

Isomeric Forms of Trimethylpentenal: Comparative Studies

The structural arrangement of atoms within a molecule can have a profound impact on its chemical reactivity and physical properties. A comparative study of the isomers of trimethylpentenal provides valuable insights into the influence of double bond position and substituent effects.

Investigation of 2,2,4-Trimethylpent-4-enal

2,2,4-Trimethylpent-4-enal is a structural isomer of this compound where the carbon-carbon double bond is located between C4 and C5, making it a non-conjugated enal. This structural difference leads to distinct reactivity patterns compared to its conjugated counterpart. The synthesis of this isomer has been reported in the context of novel ruthenium complexes for olefin metathesis reactions. chiralen.com

Research on 3,4,4-Trimethylpent-2-enal

Limited specific research is publicly available for 3,4,4-trimethylpent-2-enal. This isomer features a different substitution pattern around the carbon-carbon double bond and the carbonyl group.

Structural and Reactivity Comparisons among Isomers

The key distinction between this compound and its isomer 2,2,4-trimethylpent-4-enal lies in the conjugation of the double bond with the carbonyl group.

Electronic Effects: In this compound, the π-systems of the C=C and C=O bonds are conjugated. This delocalization of electrons across the four-atom system (O=C-C=C) leads to a more stabilized molecule compared to the non-conjugated isomer. libretexts.org This conjugation also influences the reactivity, as nucleophilic attack can occur at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). ucalgary.ca In contrast, the double bond in 2,2,4-trimethylpent-4-enal is isolated from the carbonyl group, and its reactivity is more typical of a simple alkene and a simple aldehyde.

Steric Hindrance: The substitution pattern around the double bond and carbonyl group in each isomer will also affect their reactivity. The bulky tert-butyl group adjacent to the aldehyde in this compound and 2,2,4-trimethylpent-4-enal can sterically hinder the approach of nucleophiles to the carbonyl carbon.

| Isomer | Structure | Key Structural Feature | Expected Reactivity Differences |

| This compound | CH₃C(CH₃)=CH-C(CH₃)₂-CHO | Conjugated α,β-unsaturated aldehyde | Susceptible to both 1,2- and 1,4-nucleophilic addition. Enhanced stability due to conjugation. |

| 2,2,4-Trimethylpent-4-enal | CH₂=C(CH₃)-CH₂-C(CH₃)₂-CHO | Non-conjugated enal | Reacts as a typical alkene and a typical aldehyde. Lacks the enhanced stability of the conjugated system. |

| 3,4,4-Trimethylpent-2-enal | (CH₃)₃C-CH=C(CH₃)-CHO | Conjugated α,β-unsaturated aldehyde | Reactivity influenced by the position of the methyl groups relative to the double bond and carbonyl. |

Precursors and Downstream Products in Reaction Networks

The synthetic landscape of this compound is characterized by its position within a network of interconnected chemical transformations. Its formation and subsequent reactions involve key precursors and lead to a variety of valuable downstream products, including alcohols and diols that serve as monomers in polymer synthesis.

Synthesis from 2,2,4-Trimethyl-3-hydroxypentanal

Aldol (B89426) Condensation: The reaction begins with the dimerization of isobutyraldehyde (B47883) in the presence of a catalyst, typically a basic ion exchanger or sodium hydroxide, at temperatures ranging from 35°C to 80°C smolecule.com. This reaction forms the β-hydroxy aldehyde adduct, 3-hydroxy-2,2,4-trimethylpentanal smolecule.com.

Dehydration: The crucial step in forming the α,β-unsaturated aldehyde is the acid-mediated elimination of a water molecule from 2,2,4-Trimethyl-3-hydroxypentanal smolecule.com. This dehydration step yields this compound. Kinetic studies suggest that this process involves the simultaneous proton transfer from the hydroxyl group and the cleavage of the carbon-oxygen bond smolecule.com.

The synthesis is a classic example of an aldol condensation followed by elimination, a fundamental carbon-carbon bond-forming strategy in organic chemistry .

Conversion to Saturated and Unsaturated Alcohols (e.g., 2,2,4-Trimethyl-3-pentanol)

This compound, as an α,β-unsaturated aldehyde, can be selectively reduced to form either unsaturated or saturated alcohols. These reduction products are significant in various chemical applications.

Unsaturated Alcohols: Selective reduction of the aldehyde functional group, while preserving the carbon-carbon double bond, yields the corresponding unsaturated alcohol, 2,2,4-trimethylpent-3-en-1-ol. This type of transformation is typically achieved using specific reducing agents that favor the reduction of carbonyls over alkenes.

Saturated Alcohols: Complete reduction of both the aldehyde group and the carbon-carbon double bond results in the formation of the saturated alcohol, 2,2,4-trimethyl-3-pentanol nist.govnih.govsigmaaldrich.com. This can be achieved through catalytic hydrogenation or with stronger reducing agents. The dehydration of 2,2,4-trimethyl-3-pentanol can, in turn, lead to a complex mixture of alkenes, including 2,3,4-trimethyl-2-pentene and 2,4,4-trimethyl-1-pentene, demonstrating the reversibility of such transformations under acidic conditions stackexchange.com.

The specific product obtained depends heavily on the choice of reagents and reaction conditions, allowing for controlled synthesis of either the saturated or unsaturated alcohol derivative.

Role of Diols (e.g., 2,2,4,4-tetramethylcyclobutane-1,3-diol) in Synthetic Pathways

While not a direct precursor or downstream product in the linear synthesis of this compound, the diol 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) is a significant compound that originates from the same isobutyric acid-derived feedstock wikipedia.orgwikipedia.org. Its synthetic pathway represents a parallel branch in the broader reaction network.

The synthesis of CBDO involves the pyrolysis of isobutyric anhydride to form dimethylketene wikipedia.org. This ketene then undergoes dimerization to create the cyclic diketone, 2,2,4,4-tetramethylcyclobutanedione wikipedia.org. The final step is the hydrogenation of this diketone, often using ruthenium, nickel, or rhodium catalysts, to produce 2,2,4,4-tetramethylcyclobutane-1,3-diol as a mixture of cis and trans isomers wikipedia.orgwikipedia.org.

CBDO is a crucial monomer in the production of high-performance polyesters, such as Tritan™ copolyester, valued for its thermal stability, high impact resistance, and clarity wikipedia.orgsigmaaldrich.comresearchgate.net. It serves as a bisphenol A (BPA) alternative in many applications wikipedia.orgwikiwand.com. The connection to this compound lies in the shared origin from C4 building blocks like isobutyraldehyde and isobutyric acid, highlighting the divergent synthetic possibilities from a common chemical starting point.

Applications of 2,2,4 Trimethylpent 3 Enal and Its Analogues in Complex Organic Synthesis

Utilization as a Building Block in Retrosynthetic Strategies

Retrosynthetic analysis is a powerful technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. Within this framework, 2,2,4-trimethylpent-3-enal and its analogues serve as key synthons, particularly for the introduction of sterically encumbered fragments. The inherent reactivity of the α,β-unsaturated aldehyde allows for a variety of transformations, including conjugate additions and aldol (B89426) reactions, which are fundamental in carbon-carbon bond formation.

The bulky 2,2-dimethylpropyl (neopentyl) group in these molecules can be strategically employed to direct the stereochemical outcome of reactions, offering a level of control that is crucial in the synthesis of complex targets. In retrosynthetic analysis, the disconnection of a bond leading to a this compound derivative implies a forward reaction that can stereoselectively form that bond, often leveraging the steric hindrance of the neopentyl group to favor a specific diastereomer.

Table 1: Key Retrosynthetic Disconnections Involving Hindered Enals

| Target Substructure | Disconnection Strategy | Forward Reaction | Precursor |

| β-Substituted Aldehyde | C-C bond at the β-position | Conjugate Addition | Hindered α,β-unsaturated enal |

| Aldol Adduct | C-C bond between α and β carbons | Aldol Reaction | Hindered enal and a ketone/aldehyde |

| Polyketide Fragment | Multiple C-C bond disconnections | Iterative aldol/conjugate additions | Hindered enal derivatives |

Role as a Key Intermediate in Natural Product Total Synthesis

The total synthesis of natural products often requires the precise installation of stereocenters and complex functionalities. Hindered α,β-unsaturated aldehydes, including analogues of this compound, have been employed as crucial intermediates in the synthesis of various natural products. Their ability to undergo highly diastereoselective conjugate additions is a key feature exploited in these synthetic endeavors.

For instance, in the synthesis of butyrolactone natural products like (-)-enterolactone and (-)-arctigenin, a key step involves the Lewis acid-mediated conjugate addition of alkyl radicals to a fumarate derivative, which can be conceptually related to additions to activated and substituted enal systems. This highlights the utility of such building blocks in constructing chiral centers with high fidelity.

Construction of Stereodefined Molecular Architectures

The creation of molecules with well-defined three-dimensional structures is a central goal of organic synthesis. The steric bulk of this compound and its analogues plays a pivotal role in controlling the stereochemistry of reactions, thereby enabling the construction of stereodefined molecular architectures.

Copper-catalyzed enantioselective conjugate addition of organometallic reagents to β-substituted enals is a powerful method for creating chiral β-substituted aldehydes. While challenging, this reaction has been successfully applied to various enals, demonstrating the potential for creating stereocenters with high enantiomeric excess. The steric hindrance of the substituents on the enal can significantly influence the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Furthermore, the development of organocatalytic methods has provided new avenues for the stereoselective functionalization of hindered enals. Chiral secondary amines can activate α,β-unsaturated aldehydes to form chiral iminium ions, which then undergo enantioselective conjugate addition with various nucleophiles.

Table 2: Stereoselective Reactions of Hindered Enals

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |

| Conjugate Addition | Copper-chiral phosphine complexes | High enantioselectivity |

| Michael Addition | Chiral secondary amine (organocatalyst) | High enantioselectivity |

| Aldol Reaction | Chiral Lewis acids | High diastereoselectivity |

Strategic Incorporation into Chiral Auxiliary and Ligand Development

The unique structural motifs present in this compound and its derivatives make them attractive starting materials for the synthesis of novel chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction.

Derivatives of hindered aldehydes can be converted into chiral alcohols, amines, or other functional groups that can then be incorporated into chiral auxiliaries. For example, the neopentyl group can provide a sterically demanding environment that effectively shields one face of a reactive center, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol additions.

In the realm of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. The development of new chiral ligands is a continuous effort in organic chemistry. The rigid and sterically defined frameworks that can be constructed from this compound analogues are valuable in the design of ligands for transition metal-catalyzed reactions. For example, pinane-based chiral aminodiols, which share the feature of steric hindrance, have been successfully used as ligands in the asymmetric addition of diethylzinc to aldehydes. This demonstrates the principle that sterically hindered chiral scaffolds can effectively create a chiral environment around a metal center, leading to high enantioselectivity.

The development of chiral N,B-ligands for the desymmetrization of diarylmethylamines by iridium-catalyzed borylation of aryl C–H bonds further illustrates the importance of sterically demanding chiral environments in achieving high levels of stereocontrol.

Computational Chemistry and Theoretical Modeling Studies of 2,2,4 Trimethylpent 3 Enal

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions involving 2,2,4-trimethylpent-3-enal. These calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. This information is fundamental to understanding the kinetics and thermodynamics of a reaction.

For an α,β-unsaturated aldehyde like this compound, a key area of investigation is its reactivity towards nucleophilic attack. Due to the conjugated system, nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). Quantum chemical calculations can predict which pathway is favored under different conditions. The significant steric hindrance around the carbonyl group and the β-carbon due to the bulky tert-butyl and isopropylidene groups in this compound is expected to play a crucial role in determining the regioselectivity of nucleophilic additions.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Addition to this compound

| Nucleophile | Addition Pathway | Calculated Activation Energy (kcal/mol) |

| Hydride (e.g., from NaBH₄) | 1,2-addition | 12.5 |

| Hydride (e.g., from NaBH₄) | 1,4-addition | 18.2 |

| Methyl Grignard (CH₃MgBr) | 1,2-addition | 15.8 |

| Methyl Grignard (CH₃MgBr) | 1,4-addition | 21.5 |

| Thiolate (e.g., CH₃S⁻) | 1,2-addition | 14.1 |

| Thiolate (e.g., CH₃S⁻) | 1,4-addition | 11.8 |

Note: The data in this table is illustrative and based on general principles of reactivity for sterically hindered α,β-unsaturated aldehydes. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties for Mechanistic Elucidation and Stereochemical Assignment

Computational methods are extensively used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are instrumental in the structural elucidation and stereochemical assignment of molecules like this compound and can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. For this compound, theoretical calculations can predict the chemical shifts for the aldehydic proton, the vinylic proton, and the various methyl groups. These predictions can help in assigning the signals in an experimental NMR spectrum and can also be used to distinguish between different conformational isomers.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the absorption bands observed in an IR spectrum. For this compound, key vibrational modes of interest include the C=O stretching frequency of the aldehyde, the C=C stretching frequency of the alkene, and the C-H stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. The predicted IR spectrum can be a valuable tool for identifying the presence of the α,β-unsaturated aldehyde functionality. Conjugation typically lowers the C=O stretching frequency compared to a saturated aldehyde. orgchemboulder.compressbooks.publibretexts.orglibretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (Aldehyde H) | 9.5 - 10.0 ppm |

| ¹H NMR Chemical Shift (Vinylic H) | 6.0 - 6.5 ppm |

| ¹³C NMR Chemical Shift (Carbonyl C) | 190 - 200 ppm |

| ¹³C NMR Chemical Shift (β-Carbon) | 150 - 160 ppm |

| ¹³C NMR Chemical Shift (α-Carbon) | 130 - 140 ppm |

| IR Frequency (C=O stretch) | 1685 - 1705 cm⁻¹ |

| IR Frequency (C=C stretch) | 1620 - 1640 cm⁻¹ |

Note: These are typical ranges for α,β-unsaturated aldehydes and would be refined by specific quantum chemical calculations for this compound.

Conformation Analysis and Stereochemical Predictions

The presence of bulky substituents in this compound suggests the possibility of multiple stable conformations. Conformational analysis through computational methods involves exploring the potential energy surface to identify low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

For α,β-unsaturated aldehydes, the two primary planar conformations are the s-trans and s-cis isomers, which refer to the orientation around the single bond between the carbonyl carbon and the α-carbon. The steric interactions between the substituents on the α- and β-carbons and the carbonyl oxygen can significantly influence the relative stability of these conformers. In the case of this compound, the large tert-butyl group at the α-position and the two methyl groups at the β-position would lead to significant steric strain in certain conformations. Computational studies can quantify these steric clashes and predict the most stable conformer, which is crucial for understanding its reactivity and spectroscopic properties.

Stereochemical predictions for reactions involving this compound can also be made using computational models. For instance, in reactions that create a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity of the reaction, especially in the presence of a chiral catalyst.

Molecular Dynamics Simulations for Reaction Dynamics and Catalysis

While quantum chemical calculations are excellent for studying static properties and reaction pathways for small systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational dynamics of this compound in different solvent environments, revealing how the solvent molecules interact with the solute and influence its conformational preferences.

In the context of catalysis, MD simulations are particularly useful for studying enzyme-catalyzed reactions or reactions involving organocatalysts. For a hypothetical catalytic reaction involving this compound, MD simulations could be used to model the binding of the substrate to the catalyst's active site. These simulations can reveal the key intermolecular interactions responsible for substrate recognition and binding, such as hydrogen bonds and van der Waals forces.

Furthermore, by combining quantum mechanics with molecular mechanics (QM/MM methods), one can perform MD simulations where the chemically active region (e.g., the substrate and the catalyst's active site) is treated with a high level of quantum theory, while the rest of the system (e.g., the protein and solvent) is treated with a more computationally efficient classical force field. Such QM/MM MD simulations can be used to model the entire catalytic cycle, providing a detailed picture of the reaction dynamics, including the role of the catalyst in lowering the activation energy barrier.

Advanced Analytical Methodologies for Research on 2,2,4 Trimethylpent 3 Enal

Spectroscopic Techniques for Structural and Stereochemical Characterization in Research

Spectroscopy is fundamental to the study of 2,2,4-trimethylpent-3-enal, offering non-destructive methods to probe its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum provides distinct signals for each type of proton. The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield, typically in the 9-10 ppm range. fiveable.me The vinylic proton on the C3 carbon exhibits a signal whose chemical shift is influenced by the electron-withdrawing aldehyde group. The multiple methyl groups give rise to signals in the aliphatic region of the spectrum, with their integration values confirming the number of protons. Due to steric hindrance around the C2-C3 bond, rotation may be restricted, potentially leading to conformational isomers that could be observed in the NMR spectrum under specific conditions. uq.edu.aumodgraph.co.uk

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. thieme-connect.de The carbonyl carbon of the aldehyde is readily identified by its characteristic resonance in the 190-205 ppm region. wikipedia.org The sp² hybridized carbons of the C=C double bond appear in the 120-160 ppm range, while the sp³ hybridized carbons, including the quaternary C2 carbon and the various methyl groups, resonate in the upfield aliphatic region.

By monitoring changes in the NMR spectra over time, researchers can gain mechanistic insights into reactions involving this compound. The disappearance of reactant signals and the concurrent appearance of product signals allow for the tracking of reaction progress and the potential identification of transient intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges and structural analysis)

| Atom Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aldehyde (CHO) | δ 9.4-9.6 ppm (singlet) | δ 190-195 ppm |

| Vinylic Proton (=CH) | δ 5.9-6.2 ppm (singlet) | δ 125-135 ppm |

| Quaternary Carbon (C=C (CH₃)₂) | - | δ 155-165 ppm |

| Quaternary Carbon (C (CH₃)₂CHO) | - | δ 45-55 ppm |

| Methyls on C4 (=(CH₃)₂) | δ 1.8-2.1 ppm (singlet, 6H) | δ 20-30 ppm |

| Methyls on C2 (C(CH₃)₂) | δ 1.1-1.3 ppm (singlet, 6H) | δ 25-35 ppm |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and identifying it through its unique fragmentation pattern. nih.gov For a molecule with the formula C₈H₁₄O, the exact mass is 126.1045 g/mol , and the nominal molecular weight is 126 g/mol . nih.gov In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 126.

The fragmentation of the molecular ion provides structural information. Aldehydes commonly undergo α-cleavage, which in this case would involve the loss of a hydrogen radical (M-1) to form an acylium ion at m/z 125, or the loss of the formyl radical (CHO, M-29) to yield a fragment at m/z 97. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones and aldehydes. miamioh.eduquizlet.com Other significant fragments would arise from the cleavage of the bulky alkyl groups.

Mass spectrometry is exceptionally well-suited for real-time reaction monitoring, especially when coupled with direct sampling techniques. researchgate.netacs.org By continuously introducing a small amount of the reaction mixture into the mass spectrometer, chemists can track the concentrations of reactants, intermediates, and products based on their respective m/z values, providing valuable kinetic data. waters.com

Table 2: Predicted Key Mass Fragments of this compound (EI-MS)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - CHO]⁺ | α-cleavage, loss of formyl radical |

| 71 | [C₅H₁₁]⁺ | Cleavage at C2-C3 bond |

| 57 | [C₄H₉]⁺ (tert-butyl) | Cleavage and rearrangement |

| 41 | [C₃H₅]⁺ (allyl) | Various cleavage pathways |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups within this compound and monitoring their transformations during a chemical reaction. researchgate.net The IR spectrum of this compound is dominated by a few very characteristic absorption bands.

The most prominent feature is the strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde. tutorchase.com For α,β-unsaturated aldehydes, this peak is typically found at a lower wavenumber (1680-1705 cm⁻¹) compared to saturated aldehydes, due to conjugation with the double bond. libretexts.orgpressbooks.pub Another key diagnostic feature is the pair of weak to medium C-H stretching bands of the aldehyde proton, located around 2720 cm⁻¹ and 2820 cm⁻¹. tutorchase.comlibretexts.org The presence of the C=C double bond gives rise to a stretching absorption in the 1620-1650 cm⁻¹ region. Finally, strong absorptions below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl groups.

IR spectroscopy is highly effective for monitoring reaction progress. For example, in a reduction reaction of the aldehyde to an alcohol, the disappearance of the C=O and aldehydic C-H stretches and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) would clearly indicate the conversion.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2975-2850 | C-H Stretch (sp³ methyls) | Strong |

| 2850-2820 | C-H Stretch (aldehyde) | Weak-Medium |

| 2750-2720 | C-H Stretch (aldehyde) | Weak-Medium |

| 1705-1680 | C=O Stretch (conjugated aldehyde) | Strong |

| 1650-1620 | C=C Stretch (alkene) | Medium |

Environmental Fate and Atmospheric Chemistry of Unsaturated Aldehydes General, but Applicable to 2,2,4 Trimethylpent 3 Enal

Atmospheric Oxidation Pathways and Degradation Kinetics

The primary removal processes for 2,2,4-trimethylpent-3-enal in the troposphere are its reactions with photochemically generated oxidants. The dominant pathways are reactions with the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO3) at night, and to a lesser extent, ozone (O3). The rates of these reactions determine the atmospheric lifetime of the compound.

The reaction with OH radicals is typically the most significant degradation pathway for aldehydes in the sunlit atmosphere. This reaction can proceed via two main channels: H-atom abstraction from the aldehydic group or OH addition to the carbon-carbon double bond. For unsaturated aldehydes, OH addition to the C=C double bond is generally the faster and more dominant pathway.

The reaction with ozone, known as ozonolysis, involves the addition of O3 across the C=C double bond, leading to the formation of a primary ozonide which then decomposes into smaller, oxygenated products and a Criegee intermediate.

During the nighttime, in the absence of sunlight, reaction with the nitrate radical (NO3) can become a significant loss process for unsaturated compounds. Similar to OH radicals, NO3 reacts primarily by addition to the double bond.

| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| OH (Hydroxyl Radical) | ~5.0 x 10⁻¹¹ | ~5.6 hours |

| O₃ (Ozone) | ~1.5 x 10⁻¹⁷ | ~7.7 days |

| NO₃ (Nitrate Radical) | ~2.0 x 10⁻¹³ | ~1.4 hours |

Assumptions for lifetime calculations: [OH] = 2 x 10⁶ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³ (12-hour average).

Formation of Secondary Organic Aerosols and Other Atmospheric Pollutants

The atmospheric oxidation of unsaturated aldehydes is a known contributor to the formation of secondary organic aerosols (SOA), which are microscopic particles suspended in the atmosphere that can impact air quality and climate. The potential of a volatile organic compound to form SOA is often expressed as an SOA yield, which is the mass of aerosol formed per mass of the precursor compound reacted.

For unsaturated aldehydes, SOA formation is influenced by the products of their atmospheric oxidation. Low-volatility products can partition into the particle phase, contributing to SOA mass. The molecular structure of the aldehyde plays a crucial role in determining its SOA formation potential. Studies have shown that for α,β-unsaturated aldehydes, the presence of additional methyl groups on the α-carbon can lead to higher SOA mass yields. wikipedia.orgbyjus.com

In the case of this compound, its highly branched structure and the presence of multiple methyl groups suggest a potential for forming low-volatility products upon oxidation, which could contribute to SOA formation. The oxidation products, such as smaller carbonyls, dicarbonyls, and organic acids, can also participate in further atmospheric reactions, including aqueous-phase chemistry within cloud droplets and aerosols, potentially leading to the formation of higher molecular weight and less volatile compounds. The presence of NOx (nitrogen oxides) in the atmosphere can also influence the chemical pathways, with high-NOx conditions sometimes leading to the formation of organic nitrates that can contribute to SOA. wikipedia.org

Role of Criegee Intermediates in Atmospheric Reaction Mechanisms

Ozonolysis of unsaturated compounds, including this compound, proceeds through the formation of highly reactive species known as Criegee intermediates (CIs). The initial reaction of ozone with the double bond forms an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. msu.edu

For this compound, the ozonolysis reaction will cleave the carbon-carbon double bond, leading to two possible pairs of a carbonyl and a Criegee intermediate, depending on the fragmentation pathway of the primary ozonide. Given the substitution pattern of the double bond in this compound, the expected products would be acetone (B3395972) and a substituted glyoxal, along with their corresponding Criegee intermediates.

Criegee intermediates are highly energetic and can undergo several reaction pathways in the atmosphere. They can be stabilized through collisions with other molecules, or they can decompose unimolecularly to form other products, including OH radicals. Stabilized Criegee intermediates (sCIs) can then react with other atmospheric trace gases such as water vapor, sulfur dioxide (SO2), and nitrogen dioxide (NO2). msu.edu

Broader Industrial and Sustainable Chemistry Perspectives on 2,2,4 Trimethylpent 3 Enal

Chemical Recycling and Valorization of Co-product Streams

Historically, some of these co-products had limited commercial applications. google.com However, research has demonstrated viable pathways for their valorization, transforming them from waste streams into valuable chemical products. One notable example is the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane. This process can convert the metadioxane into isobutyraldehyde (B47883), which can be recycled back into the primary synthesis process, and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, a useful industrial chemical. google.com This approach exemplifies a circular economy model within the chemical production process.

The table below outlines some of the major co-products in the synthesis of 2,2,4-trimethylpent-3-enal and their potential valorization pathways.

| Co-product Name | Chemical Formula | Potential Valorization Pathway | Reference |

| 3-Hydroxy-2,2,4-trimethylpentanal | C8H16O2 | Dehydration to target enal; Hydrogenation to 2,2,4-trimethyl-1,3-pentanediol | researchgate.net |

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | C12H24O3 | Esterification to diisobutyrate; Hydrolysis and separation | google.comatamanchemicals.com |

| 2,4-Diisopropyl-5,5-dimethylmetadioxane | C12H24O2 | Acid-catalyzed cleavage to isobutyraldehyde and other useful products | google.com |

Development of Green Chemistry Approaches in Enal Synthesis

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for the synthesis of enals, including this compound. researchgate.netrsc.org These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One promising area is the use of biocatalysis and biomimetic catalysts. For instance, the amino acid lysine has been shown to be an effective catalyst for the self-condensation of aldehydes in water or even in solvent-free systems, leading to the formation of α-branched α,β-unsaturated aldehydes. rsc.org This method offers the advantages of using a biodegradable catalyst and a green solvent (water) or eliminating the need for a solvent altogether.

The application of phase transfer catalysis also presents a green alternative for cross-aldol condensations, such as the reaction between isobutyraldehyde and formaldehyde (B43269). semanticscholar.orgresearchgate.net This technique can lead to high yields and selectivities under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Below is a comparison of traditional and green chemistry approaches for enal synthesis.

| Approach | Catalyst | Solvent | Key Advantages |

| Traditional | Strong bases (e.g., NaOH) | Organic solvents | Well-established, high conversion |

| Green | Amino acids (e.g., Lysine) | Water, solvent-free | Biodegradable catalyst, green solvent, milder conditions |

| Green | Phase transfer catalysts | Biphasic systems | High selectivity, mild conditions, catalyst recyclability |

Catalytic Transformations for Sustainable Production Pathways

The development of advanced catalytic systems is at the heart of sustainable production pathways for this compound and other fine chemicals. chemistryjournals.net Research is focused on both homogeneous and heterogeneous catalysts that offer high activity, selectivity, and stability, while also being easily separable and reusable.

Heterogeneous catalysts, such as mixed oxides and zeolites, are particularly attractive for aldol (B89426) condensation reactions due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. scielo.br For example, cesium-exchanged and -impregnated zeolites have demonstrated activity in the aldol condensation of glyceraldehyde acetonide with acetone (B3395972), showcasing the potential of such materials for the synthesis of α,β-unsaturated carbonyl compounds. scielo.brresearchgate.net

Furthermore, the selective condensation of n-butyraldehyde in the presence of isobutyraldehyde has been achieved using specific metal compound catalysts, indicating the potential for developing highly selective catalysts for the self-condensation of isobutyraldehyde to form this compound while minimizing cross-reactions in mixed feedstock streams. google.com

The following table summarizes different catalytic systems for sustainable enal production.

| Catalyst Type | Example | Reaction | Advantages |

| Homogeneous | Lysine | Aldol Condensation | Biomimetic, operates in aqueous media |

| Heterogeneous | Cs-exchanged Zeolites | Aldol Condensation | Easy separation, reusability, potential for continuous processes |

| Phase Transfer | Benzyltrimethylammonium hydroxide | Cross-Aldol Condensation | High yield and selectivity, mild conditions |

The ongoing development of innovative catalytic systems and the adoption of green chemistry principles are paving the way for more sustainable and economically viable production of this compound and other valuable chemical intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4-Trimethylpent-3-enal, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via photodecomposition of the disodium salt of the di-p-tosylhydrazone of tetramethylcyclobutane-1,3-dione in methanol. Key conditions include irradiation wavelength, reaction time, and solvent purity. Impurities in the starting material (e.g., mono-p-tosylhydrazone) may lead to byproducts like methyl 2,2,4-trimethylpent-3-enoate. Purification via fractional distillation or chromatography is critical for isolating the aldehyde .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential: